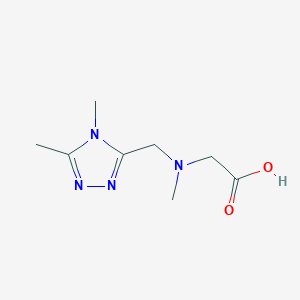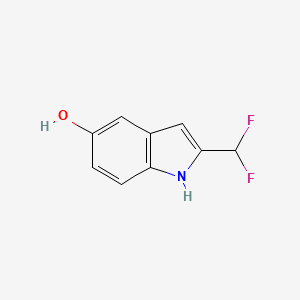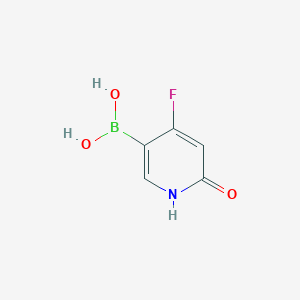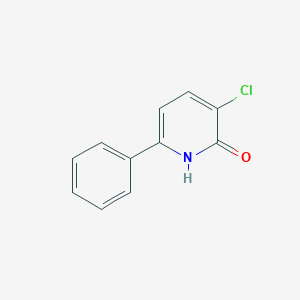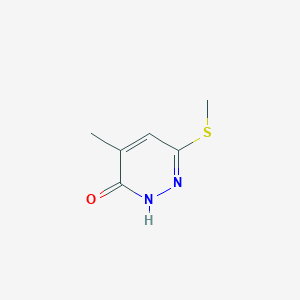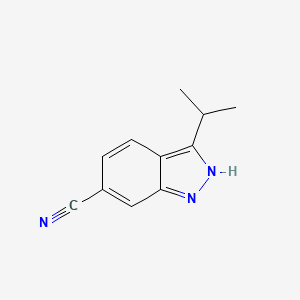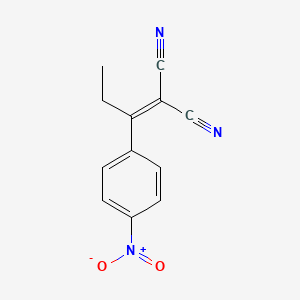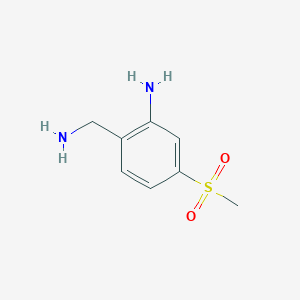
2-(Aminomethyl)-5-(methylsulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H12N2O2S It is a derivative of aniline, featuring an aminomethyl group at the 2-position and a methylsulfonyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the ohmic heating-assisted regioselective sulfonation of aniline using sulfuric acid . This method offers high selectivity and efficiency. The aminomethyl group can be introduced through a variety of amination reactions, often using formaldehyde and ammonia or other amine sources under acidic or basic conditions .
Industrial Production Methods
Industrial production of 2-(Aminomethyl)-5-(methylsulfonyl)aniline may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-(methylsulfonyl)aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-(methylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methylsulfonyl group can participate in various chemical reactions, such as nucleophilic substitution and oxidation . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfonyl)aniline: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
2-Aminobenzothiazole: Contains a benzothiazole ring instead of a simple aromatic ring, offering different chemical properties and applications.
Uniqueness
2-(Aminomethyl)-5-(methylsulfonyl)aniline is unique due to the presence of both the aminomethyl and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H12N2O2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-methylsulfonylaniline |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5,9-10H2,1H3 |
Clave InChI |
BXEAVMMZLJCJOZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
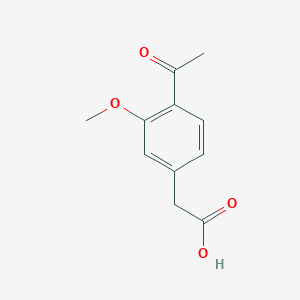
![N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B15249511.png)

